molecular formula C16H14FN5O B10967952 N-(4-fluoro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(4-fluoro-2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B10967952
M. Wt: 311.31 g/mol
InChI Key: RPSYBJQSMCYUSY-UHFFFAOYSA-N
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Description

N-(4-FLUORO-2-METHYLPHENYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H14FN5O/c1-11-9-13(17)7-8-14(11)18-15(23)10-22-20-16(19-21-22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,23)

InChI Key

RPSYBJQSMCYUSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-2-METHYLPHENYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The tetraazole intermediate is then coupled with 4-fluoro-2-methylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the coupled product to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-2-METHYLPHENYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUORO-2-METHYLPHENYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE
  • N-(4-METHYLPHENYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE
  • N-(4-CHLOROPHENYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE

Uniqueness

N-(4-FLUORO-2-METHYLPHENYL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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